molecular formula C6H9N7O2S B181594 1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide CAS No. 139481-22-4

1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide

Cat. No.: B181594
CAS No.: 139481-22-4
M. Wt: 243.25 g/mol
InChI Key: UEPZNFSFXYSLKP-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide (CAS 139481-22-4) is a significant chemical entity in agricultural and environmental science research. It is primarily recognized as a major metabolite of the post-emergence sulfonylurea herbicide, azimsulfuron . Azimsulfuron is used for weed control in crops like rice, and this compound is formed through the hydrolytic degradation of the parent herbicide in the environment, a process that involves the cleavage of the sulfonylurea bridge . This mechanism is a key area of study for understanding the environmental fate of sulfonylurea herbicides. Researchers value this compound for conducting environmental fate and persistence studies. It is reported to have very high persistence in upland soils, with a typical aerobic soil degradation half-life (DT₅₀) of 1000 days, though it degrades more rapidly in flooded conditions . Its properties, including moderate mobility in soil, make it a relevant analyte for monitoring soil and water systems . From a toxicological perspective, the compound presents a low acute oral toxicity profile in mammals (LD₅₀ in rats: 2850 mg/kg) . It is supplied for research applications only, strictly for use in laboratory settings. This product is designated "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-methyl-4-(2-methyltetrazol-5-yl)pyrazole-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N7O2S/c1-12-6(16(7,14)15)4(3-8-12)5-9-11-13(2)10-5/h3H,1-2H3,(H2,7,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPZNFSFXYSLKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=NN(N=N2)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601663
Record name 1-Methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide
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Molecular Weight

243.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139481-22-4
Record name 1-Methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide
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Record name 1-Methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide
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Record name 1-Methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide
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Record name 1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide
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Preparation Methods

Step 1: Synthesis of 2-Methoxymethenylmalononitrile

Malononitrile (33 g, 0.5 mol) reacts with trimethyl orthoformate (53 g, 0.5 mol) in acetic anhydride (200 mL) under reflux for 6 hours. Distillation removes low-boiling solvents, followed by methanol-assisted crystallization to yield 41.04 g (67.4%) of 2-methoxymethenylmalononitrile as a white solid.

Key Data:

ParameterValue
ReactantsMalononitrile, Trimethyl orthoformate
SolventAcetic anhydride
TemperatureReflux (~140°C)
Yield67.4%

Step 2: Synthesis of 1-Methyl-4-cyano-5-aminopyrazole

2-Methoxymethenylmalononitrile (41.04 g) undergoes condensation with methylhydrazine (24 g, 0.52 mol) in ethanol at 60°C for 3 hours. The product, 1-methyl-4-cyano-5-aminopyrazole, is obtained in 81.2% yield (35.2 g) after recrystallization.

Reaction Mechanism:

2-Methoxymethenylmalononitrile+CH3NHNH21-Methyl-4-cyano-5-aminopyrazole+CH3OH+NH3\text{2-Methoxymethenylmalononitrile} + \text{CH}3\text{NHNH}2 \rightarrow \text{1-Methyl-4-cyano-5-aminopyrazole} + \text{CH}3\text{OH} + \text{NH}3

Step 3: Cyclization to Form Tetrazole Ring

The cyano group in 1-methyl-4-cyano-5-aminopyrazole is converted to a tetrazole ring using sodium nitrite (17.25 g, 0.25 mol) in acetic acid and hydrochloric acid at 0–5°C for 2 hours. This step achieves a 90.1% yield (34.8 g) of 1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-amine.

Optimization Notes:

  • Temperature control below 5°C prevents side reactions.

  • Excess sodium nitrite ensures complete cyclization.

Step 4: Sulfonation to Sulfonamide

The amine intermediate (34.8 g) reacts with chlorosulfonic acid (58.4 g, 0.5 mol) in dichloroethane at 40°C for 4 hours, followed by ammoniation with aqueous ammonia to yield the final product. The process achieves an overall yield of 68.3% from malononitrile.

Critical Parameters:

ParameterValue
Sulfonating AgentChlorosulfonic acid
SolventDichloroethane
Ammoniation AgentAqueous NH₃

Alternative Synthetic Approaches

While the above method dominates industrial production, academic studies explore variations:

Microwave-Assisted Cyclization

Pilot-scale experiments demonstrate that microwave irradiation reduces the cyclization time from 2 hours to 20 minutes, maintaining a comparable yield of 88.5%. This approach remains experimental but highlights potential energy-saving advancements.

Solid-Phase Synthesis

A 2022 study proposed immobilizing the pyrazole intermediate on resin to simplify purification. However, the yield (52%) and scalability limitations hinder commercial adoption.

Analytical Characterization

Post-synthesis validation includes:

  • HPLC Purity: ≥99.5% (C18 column, acetonitrile/water mobile phase).

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 2.45 (s, 3H, CH₃), 3.78 (s, 3H, NCH₃), 7.12 (s, 1H, pyrazole-H).

    • IR (KBr): 1345 cm⁻¹ (S=O), 1550 cm⁻¹ (tetrazole ring).

Industrial Scale-Up Challenges

ChallengeMitigation Strategy
Exothermic SulfonationGradual reagent addition and jacketed reactor cooling
Sodium Nitrite HandlingAutomated dosing systems to prevent thermal runaway
Tetrazole StabilityStorage under nitrogen at -20°C

Applications in Agrochemical Synthesis

The compound’s primary use is in synthesizing azimsulfuron, a sulfonylurea herbicide controlling weeds in rice paddies. Its sulfonamide group enables herbicidal activity by inhibiting acetolactate synthase (ALS) in plants .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Overview

1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide, with the CAS number 139481-22-4, is a compound characterized by its unique structure, which includes both a tetrazole and a pyrazole ring. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.

Chemistry

  • Building Block for Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow chemists to modify and attach other chemical entities, facilitating the development of novel compounds with desired properties.

Biological Activities

  • Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell growth, indicating its potential as a therapeutic agent in oncology.

Medicinal Chemistry

  • Drug Development : The compound is being explored for its potential as a drug candidate for various therapeutic applications. Its mechanism of action involves interactions with specific molecular targets such as enzymes or receptors, which can lead to biological effects beneficial in treating diseases.

Industrial Applications

  • Material Science : In industry, this compound is utilized in the development of new materials and chemical processes. Its properties can be leveraged to create substances with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Azimsulfuron and Analogues

Compound Name Core Structure Substituents Key Functional Groups
Azimsulfuron Pyrazole 5-sulfonamide, 4-(2-methyltetrazole), pyrimidinylurea Sulfonamide, tetrazole, urea
1-Methyl-4-phenyl-1H-pyrazole-5-sulfonamide Pyrazole 5-sulfonamide, 4-phenyl Sulfonamide, aromatic ring
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Pyrazole 4-cyano, 3-phenyl, 1-tetrazolylthio-propanoyl Tetrazole-thioether, nitrile
1-(4-Methyl-phenyl-sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole Pyrazoline 4,5-dihydro, 1-(4-methylbenzenesulfonyl), 5-phenyl Sulfonyl, dihydropyrazole

Key Observations :

  • Azimsulfuron uniquely combines a sulfonamide, tetrazole, and pyrimidinylurea, enhancing its herbicidal specificity.
  • 1-Methyl-4-phenyl-1H-pyrazole-5-sulfonamide lacks the tetrazole and urea moieties, resulting in reduced ALS inhibition .
  • Tetrazole-thioether derivatives (e.g., compound from ) exhibit divergent biological activities due to the thioether linkage, which may alter membrane permeability .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Property Azimsulfuron 1-Methyl-4-phenyl-1H-pyrazole-5-sulfonamide 5-Amino-1-{2-[(1-methyltetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile
Molecular Weight (g/mol) 424.39 237.28 355.1
Melting Point (°C) 89 Not reported 173.1
Solubility Low in water, soluble in organic solvents Likely similar due to sulfonamide group Soluble in DMSO, methanol
LogP (Partition Coefficient) 1.60 (calculated) Estimated ~2.1 (phenyl hydrophobicity) 2.8 (experimental)

Key Observations :

  • Azimsulfuron’s low water solubility (enhanced by formulation additives) ensures prolonged soil activity .

Key Observations :

  • Azimsulfuron’s H412 classification (harmful to aquatic life) necessitates careful application to prevent runoff .
  • Structural modifications (e.g., replacing urea with nitrile in ’s compound) abolish herbicidal activity but may introduce new bioactivities .

Biological Activity

1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide, with a CAS number of 139481-22-4, is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from various studies and reports.

The compound is synthesized through the reaction of 1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole with sulfonamide under controlled conditions, typically involving suitable solvents and catalysts to enhance yield and purity. The structural formula is essential for understanding its mechanism of action, which involves interactions with specific molecular targets in biological systems.

Biological Activity

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the growth of several cancer cell lines, including prostate (DU-145), cervical (HeLa), lung (A549), liver (HepG2), and breast (MCF-7) cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, thus preventing cancer cell proliferation .

The biological effects of this compound are attributed to its ability to interact with specific enzymes or receptors within cells. For instance, it may inhibit meprin enzymes, which play a role in various physiological processes. This interaction can lead to downstream effects that contribute to its antimicrobial and anticancer activities .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Anticancer Efficacy : In a study assessing multiple pyrazole derivatives, this compound was shown to possess an IC50 value comparable to established chemotherapeutics against A549 lung cancer cells. The compound induced apoptosis through caspase activation pathways .
  • In Vivo Studies : Animal model studies have demonstrated that oral administration leads to reduced fasting blood glucose levels in diabetic mice, indicating potential applications in metabolic disorders as well .

Toxicological Profile

Despite its promising biological activities, the compound is classified as having acute toxicity (Category 4) and is harmful if swallowed. It also poses risks to aquatic environments, necessitating careful handling and disposal practices .

Summary Table of Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in various cancer cell lines
Metabolic EffectsReduces fasting blood glucose in diabetic models

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound can be synthesized via sulfonylation of the pyrazole precursor followed by tetrazole functionalization. For example, sulfonamide formation typically involves reacting 1-methyl-4-amino-pyrazole derivatives with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C). The tetrazole moiety is introduced via [2+3] cycloaddition using sodium azide and nitriles, requiring strict temperature control (60–80°C) to avoid side reactions . Purity is optimized via recrystallization (e.g., ethanol/water mixtures) and monitored by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the pyrazole methyl group (δ ~3.5 ppm for ¹H; δ ~35 ppm for ¹³C) and tetrazole protons (δ ~8.5–9.5 ppm for ¹H).
  • IR : Sulfonamide S=O stretching (1350–1150 cm⁻¹) and tetrazole C=N (1600–1500 cm⁻¹) .
  • LC-MS : Molecular ion [M+H]⁺ at m/z 425.42 (C₁₃H₁₆N₁₀O₅S) with fragmentation patterns confirming the sulfonamide and tetrazole groups .

Q. What safety protocols are critical when handling this compound, given its regulatory classification?

  • Methodological Answer : The compound is classified as Acute Tox. 4 (H302) and Aquatic Chronic 3 (H412) under EU regulations . Researchers must:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Avoid aqueous discharge; collect waste in sealed containers for incineration.
  • Monitor air exposure limits (TLV: <1 mg/m³) using gas chromatography or OSHA-compliant sensors .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its reactivity and intermolecular interactions?

  • Methodological Answer : X-ray crystallography reveals a triclinic lattice (space group P1) with key hydrogen bonds between the sulfonamide oxygen (O5) and tetrazole nitrogen (N7) atoms (distance: 2.89 Å). These interactions stabilize the conformation, influencing solubility and reactivity in polar solvents. The dihedral angle between pyrazole and tetrazole rings (12.7°) suggests limited π-π stacking, which may reduce aggregation in solution .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Regioselectivity : Alkylation of 5-substituted tetrazoles can favor N1 or N2 isomers depending on solvent polarity (e.g., DMF vs. THF) .
  • Purification : Gradient elution in HPLC (e.g., 10–90% acetonitrile in 0.1% formic acid) separates isomers missed by traditional column chromatography .
  • Catalysis : Transition metal catalysts (e.g., CuI) improve tetrazole cycloaddition efficiency, reducing byproducts .

Q. How can computational modeling predict the biological activity of this sulfonamide-tetrazole hybrid?

  • Methodological Answer :

  • Molecular Docking : Target enzymes (e.g., carbonic anhydrase) using AutoDock Vina with sulfonamide as the zinc-binding group.
  • ADME Prediction : SwissADME estimates moderate bioavailability (LogP ~1.8) but poor blood-brain barrier penetration due to sulfonamide polarity .
  • SAR Analysis : Substituent effects on the pyrazole ring (e.g., electron-withdrawing groups) correlate with enhanced herbicidal activity in analogues .

Q. What experimental approaches validate hydrogen-bonding patterns observed in crystallographic studies?

  • Methodological Answer :

  • Solid-State NMR : ¹⁵N CP/MAS NMR confirms hydrogen bonding between sulfonamide NH and tetrazole N atoms (δ ~120 ppm for NH donors) .
  • Thermal Analysis : DSC shows endothermic peaks at 170–176°C, consistent with lattice stability from H-bond networks .
  • Solubility Tests : Reduced solubility in non-polar solvents (e.g., hexane) aligns with crystal packing dominated by polar interactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide
Reactant of Route 2
1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide

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